5-Indolylboronic acid

Vue d'ensemble

Description

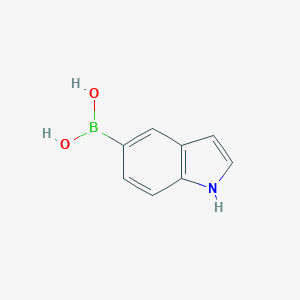

5-Indolylboronic acid (C₈H₆BNO₂) is a heteroarylboronic acid derivative extensively utilized in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, for synthesizing 5-arylated indoles. This compound is derived from 5-bromoindole via lithiation followed by reaction with tributyl borate and acidic hydrolysis . Its regioselective coupling with aryl/heteroaryl halides under Pd(0)/triphenylphosphine catalysis enables efficient access to serotonin analogs and pharmaceuticals, offering advantages such as experimental simplicity, high yields (typically 60–90%), and minimal side reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Indolylboronic acid can be synthesized through several methods. One common approach involves the lithiation of indole followed by reaction with borates. This method takes advantage of ortho-metalation, where the lithiation occurs at the 5-position of the indole ring . Another method involves the hydroboration of indole derivatives, where a B-H bond is added across an alkene or alkyne to form the boronic acid .

Industrial Production Methods: Industrial production of indole-5-boronic acid typically involves large-scale hydroboration reactions. These reactions are conducted under controlled conditions to ensure high yield and purity. The use of catalysts, such as rhodium or palladium, can enhance the efficiency of these reactions .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

5-Indolylboronic acid is widely employed in Suzuki-Miyaura reactions to form biaryl or heterobiaryl bonds. Key applications include:

Aryl/Heteroaryl Halides and Tosylates

-

Coupling with aryl bromides, chlorides, and mesylates proceeds efficiently using Pd catalysts (e.g., Pd(OAc)₂ with ligands like L2 ) and bases (K₃PO₄, Cs₂CO₃).

Heteroaryl Tosylates

-

Coupling with heteroaryl tosylates (e.g., quinoline, benzothiazole derivatives) avoids hydrolysis side reactions observed with mesylates. Yields range from 70–90% .

| Entry | Substrate | Catalyst System | Yield (%) | Source |

|---|---|---|---|---|

| 1 | 3-Pyridylboronic acid | Pd(OAc)₂/L2, K₃PO₄ | 98 | |

| 2 | 2-Chloropyrazine | Pd(PPh₃)₄, Na₂CO₃ | 78 | |

| 3 | 4-Bromo-3,5-dimethylisoxazole | Pd(OAc)₂/L2, Cs₂CO₃ | 17 |

Oxidative Cross-Coupling with Mercaptoacetylenes

Palladium/copper-catalyzed oxidative cross-coupling with mercaptoacetylenes produces sulfur-containing indole derivatives:

-

Example: Reaction with phenylacetylene under Cu(OAc)₂ catalysis yields 5-(phenylthio)indoles (65–82% yields) .

Trifluoromethylation

This compound participates in trifluoromethylation reactions to introduce CF₃ groups. This is critical for medicinal chemistry applications:

-

Trifluoromethylated indoles are synthesized using CF₃ sources (e.g., Togni’s reagent) under Pd catalysis (60–75% yields) .

Aryl-Substituted Furocoumarins and Methanobenzindoles

-

Suzuki coupling with bromobenzofurans or coumarins yields bioactive heterocycles (e.g., tubulin polymerization inhibitors) .

Tris-Indole Formation

-

Double arylation of 5,7-dibromoindole with excess boronic acid in water/Pd(PPh₃)₄ produces tris-indoles (52–81% yields) .

Transition-Metal-Free Borylation

-

Direct borylation of 5-bromoindole using pinacolborane (pinB-Bpin) under light irradiation yields this compound (35–75%) .

Directed C–H Borylation

-

Rhodium-catalyzed borylation at the C2 position of indoles using directing groups (e.g., ester or amide) achieves regioselectivity .

Protodeboronation Considerations

Protodeboronation (C–B bond cleavage to form C–H) is a competing side reaction in acidic or aqueous conditions. Mitigation strategies include:

Case Study: Nucleoside Modifications

This compound is used to synthesize indole-modified nucleosides via Suzuki coupling:

-

Reaction with 5-iodo-2'-deoxyuridine yields 5-(5-indolyl)-2'-deoxyuridine (dUind) for antiviral studies (75% yield after purification) .

Key Research Findings

-

Catalyst Efficiency : Ligand L2 (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) significantly enhances coupling yields with heteroaryl substrates .

-

Solvent Effects : Polar aprotic solvents (DME, t-AmOH) improve reaction rates compared to toluene .

-

Microwave Assistance : Reactions in water under microwave irradiation reduce reaction times (1–2 hours) .

Applications De Recherche Scientifique

Overview and Properties

5-Indolylboronic acid is characterized by its molecular formula and a molecular weight of 160.97 g/mol. It is a stable, non-toxic compound that serves as a valuable intermediate in organic synthesis, particularly in the development of biologically active molecules.

3.1. Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent:

- MMP-13 Inhibitors : It has been identified as a lead compound for developing inhibitors targeting matrix metalloproteinase-13 (MMP-13), which is implicated in arthritic diseases .

- Cancer Therapeutics : Substituted indoles derived from this compound have shown activity against various cancer cell lines, acting as selective tumor-associated carbonic anhydrase inhibitors .

3.2. Sensor Development

The compound is utilized in developing sensors for detecting carbohydrates:

- Fluorescent Sensors : Indolylboronic acids exhibit significant changes in fluorescence upon binding carbohydrates, making them suitable for sensor applications in biological systems . Case studies have demonstrated their use in real-time monitoring of glucose levels, which is crucial for diabetes management.

3.3. Material Science

In material chemistry, this compound serves as a building block for synthesizing advanced materials:

- Organic Photovoltaics : It has been used to create donor-acceptor systems that enhance the efficiency of solar cells through improved charge transfer properties .

- Polymer Chemistry : The compound is involved in synthesizing functionalized polymers with tailored properties for specific applications, such as drug delivery systems.

4.1. Case Study: MMP-13 Inhibition

| Compound | Activity | Reference |

|---|---|---|

| This compound | Inhibitor of MMP-13 | |

| Related Indole Derivatives | Selective cytotoxicity against cancer cells |

4.2. Case Study: Fluorescent Sensor Development

| Sensor Type | Detection Limit | Application |

|---|---|---|

| Fluorescent Indolylboronic Acid Sensor | Low micromolar range | Glucose monitoring in biological fluids |

Mécanisme D'action

The mechanism of action of indole-5-boronic acid involves its ability to form reversible covalent bonds with biological molecules. This property is exploited in the design of enzyme inhibitors and other therapeutic agents. The boronic acid group can interact with hydroxyl and amino groups in proteins, leading to the inhibition of enzyme activity . Additionally, the indole ring can interact with various molecular targets, including receptors and enzymes, through π-π stacking and hydrogen bonding .

Comparaison Avec Des Composés Similaires

Comparison with Similar Boronic Acid Compounds

Reactivity in Cross-Coupling Reactions

Phenylboronic Acid (C₆H₅B(OH)₂)

- Similarities : Both compounds participate in Suzuki-Miyaura reactions with aryl halides. For example, phenylboronic acid couples with 4-tert-butylphenylmesylate in 71% yield using Pd/L1 catalysts .

- Differences : 5-Indolylboronic acid exhibits superior reactivity with heteroaryl mesylates (e.g., 91% yield with 4-tert-butylphenylmesylate using Pd/L2) without requiring nitrogen protection, a limitation for many heteroarylboronic acids . Phenylboronic acid, however, fails to couple with π-deficient heteroaryl chlorides (e.g., 3-chloropyridine), whereas this compound successfully reacts with 2-chloropyrimidine (yield: 65%) .

3-Furylboronic Acid (C₄H₃OBO₂H)

- Similarities : Both are effective in forming biaryl linkages with electron-rich aryl halides.

- Differences : 3-Furylboronic acid shows higher compatibility in nickel-catalyzed arylative cyclizations, whereas this compound fails under similar conditions due to substrate-specific instability .

Isoquinolin-5-ylboronic Acid (C₉H₈BNO₂)

- Similarities : Structurally analogous, both are used in Pd-catalyzed couplings for drug discovery.

- Differences: Isoquinolin-5-ylboronic acid requires harsher conditions (e.g., Cs₂CO₃, Pd(PPh₃)₂Cl₂) and exhibits lower solubility in polar solvents compared to this compound .

Substrate Scope and Steric Effects

- Steric Hindrance : this compound shows reduced yields (6–17%) with bulky substrates like 2-bromoxylene due to steric clashes during oxidative addition . In contrast, phenylboronic acid tolerates ortho-substituted aryl halides better (e.g., 2,6-dimethylphenylmesylate: 81% yield) .

Functional Group Compatibility

- Sensitivity to Protecting Groups : Unlike this compound, which couples unprotected, 3-pyridylboronic acid requires nitrogen protection to prevent decomposition .

- Stability in Aqueous Media : this compound forms stable boronic esters with sugars in water (pKa < 7 for esters vs. pKa = 10 for free acid), enabling applications in oligosaccharide sensing—a feature absent in simpler boronic acids like phenylboronic acid .

Physicochemical Properties

- Solubility: this compound is soluble in ethylene glycol dimethyl ether, enhancing reaction homogeneity , whereas isoquinolin-5-ylboronic acid requires 1,4-dioxane for optimal coupling .

- Purification : this compound is purified via silica gel chromatography , while its pinacol ester derivative (CAS 269410-24-4) simplifies storage and handling .

Activité Biologique

5-Indolylboronic acid is a notable compound within the class of indole derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by its ability to form reversible boronic esters with reducing sugars in aqueous environments. This property enhances its utility in biological systems, particularly in the context of sugar recognition and binding. The compound exhibits stronger Lewis acidity compared to its parent boronic acid, which facilitates its interactions with various biological molecules .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Sugar Binding : It forms stable complexes with oligosaccharides, exhibiting selectivity based on chain length and structural features. The binding constants for maltodextrins increase with the length of the glucose chain, indicating a preference for longer oligosaccharides .

- Inhibition of Enzymatic Activity : Indole derivatives, including this compound, have been studied for their potential as inhibitors of various enzymes. For instance, they can act as selective inhibitors for tumor-associated carbonic anhydrases and other targets relevant to cancer therapy .

- Antiviral Properties : Some studies suggest that indole derivatives may inhibit viral replication, particularly against hepatitis C virus genotypes, showcasing their potential in antiviral drug development .

Table 1: Summary of Biological Activities

Case Study: Sugar-Binding Properties

A study highlighted the unique ability of this compound to selectively bind oligosaccharides. The research utilized fluorescence and NMR spectroscopy to monitor the binding equilibrium between the neutral trivalent acid and its anionic tetravalent ester. This selectivity is crucial for applications in drug design where sugar recognition is essential .

Case Study: Antiviral Applications

In another investigation, the antiviral efficacy of this compound was evaluated against different strains of hepatitis C virus. The compound demonstrated broad activity across genotypes, suggesting its potential as a lead compound for antiviral drug development. The mechanism involved interference with viral replication processes, although specific pathways remain to be fully elucidated .

Synthesis and Applications

The synthesis of this compound typically involves methods such as palladium-catalyzed borylation reactions. These synthetic routes allow for the efficient production of indole derivatives with high yields and purity, facilitating their application in medicinal chemistry .

Table 2: Synthesis Methods Overview

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Indolylboronic acid, and how can researchers optimize yield and purity?

- Methodology : The most common synthesis involves borylation of 5-bromoindole using tBuLi and trimethyl borate. A critical step is neutralizing the acidic N-H group of 5-bromoindole with potassium hydride (KH) before adding tBuLi to prevent side reactions and improve boronic acid yield . Purification via flash chromatography and TLC (using curcumin staining) ensures removal of unreacted starting materials . Characterization requires /-NMR, elemental analysis, and HPLC to confirm purity (>97%) .

Q. What are the standard protocols for characterizing this compound in academic research?

- Methodology : Key techniques include:

- Spectroscopy : -NMR to confirm boronic acid formation (typical δ ~30 ppm) and FT-IR for B-O bond identification (~1340 cm).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine decomposition temperature .

- Experimental details must be documented in supplementary materials to ensure reproducibility .

Q. How is this compound utilized in palladium-catalyzed cross-coupling reactions?

- Methodology : It participates in Suzuki-Miyaura reactions with aryl/heteroaryl halides (e.g., aryl chlorides, bromides) under Pd(0) catalysis (e.g., Pd(PPh)) in a mixture of THF/HO with a base (e.g., NaCO). Typical conditions: 80–100°C, 12–24 hours, yielding 5-arylated indoles with >70% efficiency . Side products like dehalogenated byproducts can be minimized by optimizing ligand choice (e.g., SPhos) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in cross-coupling reactions involving this compound?

- Methodology : Regioselectivity is influenced by:

- Substrate Electronic Effects : Electron-deficient aryl halides (e.g., nitro-substituted) favor coupling at the 5-position of indole due to enhanced electrophilicity.

- Ligand Design : Bulky ligands (e.g., XPhos) improve selectivity by sterically directing coupling to less hindered positions .

- Additives : Silver oxide (AgO) can suppress protodeboronation, a common side reaction in polar solvents .

Q. How does the hygroscopic nature of this compound impact reaction reproducibility, and how can this be mitigated?

- Methodology : The compound’s sensitivity to moisture leads to hydrolysis, forming boroxines. Best practices include:

- Storage : Under inert atmosphere (N/Ar) at 0–6°C .

- In Situ Generation : Using stabilized derivatives (e.g., MIDA boronates) or coupling immediately after synthesis .

- Solvent Selection : Anhydrous THF or DMF with molecular sieves minimizes water interference .

Q. What advanced analytical techniques are used to study reaction intermediates in this compound-mediated syntheses?

- Methodology :

- In Situ NMR : Monitors real-time boron transfer and Pd intermediate formation.

- Mass Spectrometry (HRMS) : Identifies transient species like Pd-aryl complexes.

- X-ray Crystallography : Resolves structures of boronate esters or catalyst-substrate adducts .

Q. How can computational modeling guide the design of this compound derivatives for targeted applications?

- Methodology : Density functional theory (DFT) calculations predict:

Propriétés

IUPAC Name |

1H-indol-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHADYSUJZAPXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370251 | |

| Record name | Indole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144104-59-6 | |

| Record name | Indole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Indolylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.